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molecular formula C22H38O2 B1622113 1,4-Bis(2-ethylhexyloxy)benzene CAS No. 110126-93-7

1,4-Bis(2-ethylhexyloxy)benzene

Cat. No. B1622113
M. Wt: 334.5 g/mol
InChI Key: UBFDQSZWUFWEKI-UHFFFAOYSA-N
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Patent
US09383621B2

Procedure details

Hydroquinone (37.9 g, 0.344 mol) is suspended in IMS (310 ml) and 1-bromo-2-ethylhexane (132.7 g, 0.687 mol) is added. A solution of KOH (49.9 g, 0.89 mol) in IMS (250 ml) is added slowly over 1 minute. The mixture is heated at reflux whilst monitoring reaction progress by HPLC. After 16 hours, further 1-bromo-2-ethylhexane (53.1 g, 0.27 mol) and solid KOH (20.0 g, 0.36 mol) are added then heated for 2 hours at reflux. The reaction mixture is allowed to cool, is poured into water (1.5 L) and extracted with toluene (500 ml). The organic layer is dried over MgSO4 then evaporated to yield a pale yellow oil. The oil is flashed through silica gel, eluting with 50/50 dichloromethane/hexane to give two product fractions. The initial fraction (35.3 g) co-eluted with 2-ethylhexan-1-ol by-product. The second fraction is evaporated to give pure 1,4-bis(2-ethylhexyloxy)benzene as a pale yellow oil (48.4 g, 42%). The initial fraction is further purified by bulb to bulb distillation to give further pure 1,4-bis(2-ethylhexyloxy)benzene as a pale yellow oil (25.3 g, 22%).
Quantity
37.9 g
Type
reactant
Reaction Step One
Quantity
132.7 g
Type
reactant
Reaction Step Two
Name
Quantity
49.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
IMS
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
53.1 g
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
IMS
Quantity
310 mL
Type
solvent
Reaction Step Six
Name
Quantity
1.5 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].Br[CH2:10][CH:11]([CH2:16][CH3:17])[CH2:12][CH2:13][CH2:14][CH3:15].[OH-].[K+].[CH2:20]([CH:22]([CH2:25][CH2:26][CH2:27][CH3:28])[CH2:23]O)[CH3:21]>O>[CH2:16]([CH:11]([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:10][O:2][C:1]1[CH:8]=[CH:7][C:5]([O:6][CH2:23][CH:22]([CH2:20][CH3:21])[CH2:25][CH2:26][CH2:27][CH3:28])=[CH:4][CH:3]=1)[CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
37.9 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Two
Name
Quantity
132.7 g
Type
reactant
Smiles
BrCC(CCCC)CC
Step Three
Name
Quantity
49.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
IMS
Quantity
250 mL
Type
solvent
Smiles
Step Four
Name
Quantity
53.1 g
Type
reactant
Smiles
BrCC(CCCC)CC
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Step Six
Name
IMS
Quantity
310 mL
Type
solvent
Smiles
Step Seven
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
reaction progress by HPLC
TEMPERATURE
Type
TEMPERATURE
Details
then heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
then evaporated
CUSTOM
Type
CUSTOM
Details
to yield a pale yellow oil
WASH
Type
WASH
Details
eluting with 50/50 dichloromethane/hexane
CUSTOM
Type
CUSTOM
Details
to give two product fractions
CUSTOM
Type
CUSTOM
Details
The second fraction is evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)C(COC1=CC=C(C=C1)OCC(CCCC)CC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 48.4 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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